molecular formula C17H14N4O5 B4952498 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE

Cat. No.: B4952498
M. Wt: 354.32 g/mol
InChI Key: VJOZCPKBPYZTQL-UHFFFAOYSA-N
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Description

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound that belongs to the class of diazinane derivatives. This compound is characterized by its unique structure, which includes a nitrophenyl group attached to a pyrrole ring, further connected to a diazinane trione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Nitro Group: The nitro group is introduced via nitration, typically using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of the Diazinane Trione Core: The diazinane trione core is synthesized through a cyclization reaction involving urea derivatives and appropriate aldehydes or ketones.

    Final Coupling Reaction: The final step involves coupling the nitrophenyl-pyrrole intermediate with the diazinane trione core under basic or acidic conditions, depending on the specific reagents used.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Nitro derivatives with additional oxygen-containing functional groups.

    Reduction: Amino derivatives with the nitro group converted to an amino group.

    Substitution: Halogenated derivatives with halogen atoms introduced at specific positions on the aromatic ring.

Scientific Research Applications

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.

Mechanism of Action

The mechanism of action of 1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole and diazinane trione cores can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-DIMETHYL-5-{[2-(PROP-2-EN-1-YLOXY)NAPHTHALEN-1-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE
  • 5-{(3,6-DIMETHOXY-2-NITROPHENYL)METHYLIDENE}-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE

Uniqueness

1,3-DIMETHYL-5-{[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to the presence of the nitrophenyl-pyrrole moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

1,3-dimethyl-5-[[1-(4-nitrophenyl)pyrrol-2-yl]methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O5/c1-18-15(22)14(16(23)19(2)17(18)24)10-13-4-3-9-20(13)11-5-7-12(8-6-11)21(25)26/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJOZCPKBPYZTQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=CC2=CC=CN2C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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